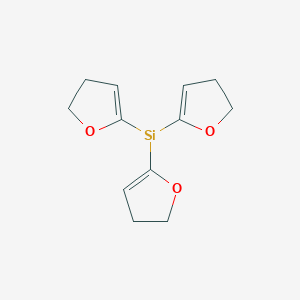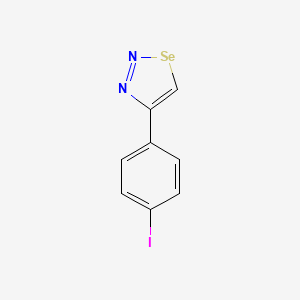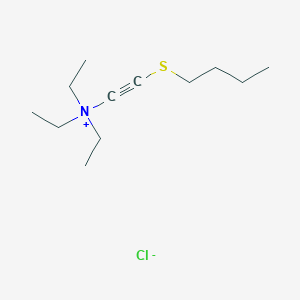
CID 23262636
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 23262636 is a useful research compound. Its molecular formula is C12H15O3Si and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves various synthetic routes and reaction conditions. These methods can include:
Direct Synthesis: Combining reactants under controlled conditions to form the desired compound.
Catalytic Reactions: Using catalysts to accelerate the reaction process.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the compound.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: A continuous flow of reactants and products to maintain a steady production rate.
Analyse Chemischer Reaktionen
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or an increase in oxidation state.
Reduction: The gain of electrons or a decrease in oxidation state.
Substitution: Replacing one atom or group of atoms with another.
Addition: Adding atoms or groups of atoms to a molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may yield substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical compounds like “CID 23262636” can have a wide range of scientific research applications, including:
Chemistry: Used as reagents or intermediates in organic synthesis.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic uses, such as drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of a chemical compound involves the molecular targets and pathways it interacts with. This can include:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways.
Signal Transduction: Modulating signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “CID 23262636” can be identified based on structural similarities and functional groups. These compounds may include:
Analogues: Compounds with similar structures but different substituents.
Derivatives: Compounds derived from the parent compound by chemical modification.
Uniqueness
The uniqueness of “this compound” can be highlighted by comparing its properties, reactivity, and applications with those of similar compounds. This can include differences in:
Chemical Stability: Resistance to degradation under various conditions.
Biological Activity: Specific interactions with biological targets.
Industrial Utility: Efficiency and cost-effectiveness in industrial applications.
Eigenschaften
Molekularformel |
C12H15O3Si |
|---|---|
Molekulargewicht |
235.33 g/mol |
InChI |
InChI=1S/C12H15O3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h4-6H,1-3,7-9H2 |
InChI-Schlüssel |
WDKUQOOCUAPYJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=C1)[Si](C2=CCCO2)C3=CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)



![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)


![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
